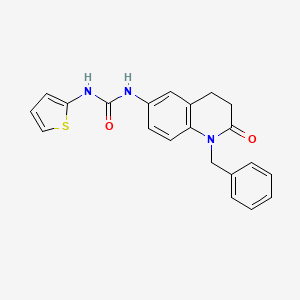

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-20-11-8-16-13-17(22-21(26)23-19-7-4-12-27-19)9-10-18(16)24(20)14-15-5-2-1-3-6-15/h1-7,9-10,12-13H,8,11,14H2,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRZPSPXSKWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Urea Linkage: The final step involves the reaction of the benzylated quinoline derivative with thiophene-2-isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors, providing insights into its mechanism of action.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the urea linkage may form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The benzyl and thiophene groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea: Lacks the benzyl group, which may affect its binding properties and biological activity.

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: Contains a phenyl group instead of a thiophene ring, which can alter its electronic properties and reactivity.

Uniqueness

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzyl and thiophene groups enhances its potential as a versatile compound in various research applications.

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 318.41 g/mol

- CAS Number : 941991-16-8

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of tetrahydroquinoline structures show promising results against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression.

Case Study: Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a target for anticancer drugs. Compounds designed with structural motifs similar to our compound demonstrated selective inhibition of TrxR, leading to reduced viability in cancer cells. For instance, a compound with a similar backbone showed a significant reduction in cell proliferation in Mia PaCa-2 and PANC-1 cell lines, with IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial potential of this class of compounds has also been investigated. A study assessing the antimicrobial activity of related tetrahydroquinoline derivatives found that they exhibited notable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Structure | Biological Activity | Target |

|---|---|---|

| Tetrahydroquinoline Derivative A | Anticancer | TrxR Inhibition |

| Tetrahydroquinoline Derivative B | Antimicrobial | Cell Wall Synthesis Inhibition |

| Tetrahydroquinoline Derivative C | Antioxidant | Free Radical Scavenging |

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound. These efforts aim to enhance solubility and bioavailability while maintaining or improving biological activity.

Key Findings:

- Enhanced Solubility : Modifications to the thiophene moiety have been shown to improve solubility without compromising activity.

- Increased Selectivity : Certain substitutions on the benzyl group enhanced selectivity towards cancer cells while reducing toxicity towards normal cells.

- Combination Therapies : Preliminary data suggests that using these compounds in combination with established chemotherapeutics may yield synergistic effects.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea?

- Synthesis Methodology :

- The compound is synthesized via coupling reactions between functionalized tetrahydroquinoline and thiophenyl urea precursors. Key steps include activating the quinoline core with a benzyl group at the 1-position and introducing the thiophen-2-yl urea moiety via carbodiimide-mediated coupling (e.g., using EDCI or DCC) .

- Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for high yields (>70%) .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzyl, tetrahydroquinolinone, and thiophene-urea linkages. Key peaks include δ 7.2–7.4 ppm (aromatic protons) and δ 10.2 ppm (urea NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and molecular ion peak (m/z 390.13) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Anticancer Activity :

- Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values. For example, derivatives with similar structures show IC values of 5–20 μM .

- Apoptosis induction is assessed via Annexin V/PI staining and flow cytometry, while cell cycle arrest (G2/M phase) is quantified using propidium iodide staining .

- Antimicrobial Screening :

- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Key Modifications :

- Thiophene Substituents : Introducing electron-withdrawing groups (e.g., Cl, NO) enhances interactions with hydrophobic enzyme pockets, improving IC values by 2–3 fold .

- Benzyl Group Replacement : Substituting benzyl with isopentyl or sulfonyl groups alters pharmacokinetic profiles (e.g., logP reduction from 3.5 to 2.8) .

- Computational Tools :

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like RET kinase. Free energy calculations (MM-GBSA) guide prioritization of analogs .

Q. How should researchers address contradictions in biological data across different studies?

- Case Example : Discrepancies in IC values (e.g., 10 μM vs. 50 μM in similar cell lines) may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution Strategies :

- Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate using reference compounds (e.g., doxorubicin) .

- Cross-validate findings in 3D spheroid models or patient-derived xenografts (PDX) to better mimic in vivo conditions .

Q. What experimental designs are recommended for pharmacokinetic and toxicity profiling?

- In Vivo Pharmacokinetics :

- Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours. Use HPLC-MS to calculate bioavailability (F%) and half-life (t) .

- Toxicity Screening :

- Acute toxicity: Single-dose studies (up to 100 mg/kg) monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .

Q. How can structural modifications overcome drug resistance in cancer models?

- Mechanism-Driven Approaches :

- Introduce fluorinated benzyl groups to enhance P-glycoprotein (P-gp) evasion, reducing efflux in resistant cell lines (e.g., NCI/ADR-RES) .

- Co-administer with ABC transporter inhibitors (e.g., verapamil) to restore sensitivity .

Methodological and Analytical Questions

Q. What computational strategies elucidate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations :

- Simulate binding to RET kinase (PDB: 2IVU) for 100 ns. Analyze hydrogen bonds (e.g., urea NH with Glu 775) and hydrophobic interactions (thiophene with Leu 778) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Calculate charge distribution on the quinolinone ring to predict reactivity in enzyme-active sites .

Q. How can researchers validate the compound’s mechanism of action in disease models?

- Target Engagement Assays :

- Surface plasmon resonance (SPR) measures binding kinetics to purified RET kinase (K < 100 nM) .

- Pathway Analysis :

- Western blotting detects downstream phosphorylation markers (e.g., ERK, AKT) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.